molecular formula C11H10Br2F2O3 B1409814 Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate CAS No. 1805120-89-1

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

Cat. No.: B1409814
CAS No.: 1805120-89-1
M. Wt: 388 g/mol
InChI Key: NLVCULVPNAWZGY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388 g/mol. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate typically involves the bromination of a difluoromethoxy-substituted phenylacetate precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer bromine atoms.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with different functional groups replacing the bromine atoms.

    Reduction Reactions: Products include partially or fully de-brominated phenylacetates.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dibromo-2-methoxyphenylacetate: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Ethyl 3,5-difluoro-2-(difluoromethoxy)phenylacetate: Contains additional fluorine atoms, which can further enhance its chemical stability and biological activity.

    Ethyl 3,5-dibromo-2-(trifluoromethoxy)phenylacetate: The trifluoromethoxy group provides different electronic and steric effects compared to the difluoromethoxy group.

Uniqueness

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(13)10(6)18-11(14)15/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVCULVPNAWZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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